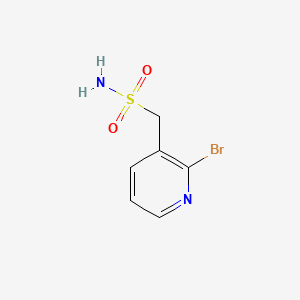![molecular formula C13H22ClN3 B6605453 N-[2-(4-ethylphenyl)-2-methylpropyl]guanidine hydrochloride CAS No. 2408962-25-2](/img/structure/B6605453.png)
N-[2-(4-ethylphenyl)-2-methylpropyl]guanidine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(4-ethylphenyl)-2-methylpropyl]guanidine hydrochloride (NEMPGHCl) is a synthetic compound that has been used in laboratory experiments for a variety of scientific research applications. This compound has been studied for its biochemical and physiological effects, as well as its advantages and limitations for laboratory experiments.
Wissenschaftliche Forschungsanwendungen
N-[2-(4-ethylphenyl)-2-methylpropyl]guanidine hydrochloride has been used in various scientific research applications, including studies on the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) activities, as well as the inhibition of monoamine oxidase (MAO) activity. This compound has also been studied for its potential applications in the treatment of Alzheimer’s disease and other neurological disorders.
Wirkmechanismus
N-[2-(4-ethylphenyl)-2-methylpropyl]guanidine hydrochloride has been shown to inhibit the activity of AChE and BChE, two enzymes responsible for the hydrolysis of the neurotransmitter acetylcholine. This compound has also been shown to inhibit the activity of MAO, an enzyme responsible for the degradation of the neurotransmitters dopamine, norepinephrine, and serotonin.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the levels of acetylcholine in the brain, which can lead to improved cognitive function and memory. This compound has also been shown to improve the symptoms of depression and anxiety, as well as reduce pain sensitivity.
Vorteile Und Einschränkungen Für Laborexperimente
N-[2-(4-ethylphenyl)-2-methylpropyl]guanidine hydrochloride has several advantages for laboratory experiments. It has a low toxicity profile and is easy to synthesize. Additionally, it is relatively inexpensive and can be stored for long periods of time without degradation. However, this compound has a few limitations, such as its relatively low solubility in water and its instability in the presence of light and air.
Zukünftige Richtungen
N-[2-(4-ethylphenyl)-2-methylpropyl]guanidine hydrochloride has potential applications in the treatment of Alzheimer’s disease and other neurological disorders, as well as the treatment of depression and anxiety. Additionally, further research is needed to investigate the effects of this compound on other neurological disorders, such as Parkinson’s disease. Additionally, further research is needed to investigate the effects of this compound on other physiological processes, such as the immune system and cardiovascular system. Finally, further research is needed to investigate the potential long-term effects of this compound on the brain and body.
Synthesemethoden
N-[2-(4-ethylphenyl)-2-methylpropyl]guanidine hydrochloride can be synthesized from 4-ethylphenyl-2-methylpropyl amine hydrochloride and guanidine hydrochloride. The reaction involves the use of anhydrous solvents such as dimethylformamide, dimethyl sulfoxide, or N-methyl-2-pyrrolidone. The reaction is carried out at a temperature of around 90°C and the product is isolated by column chromatography.
Eigenschaften
IUPAC Name |
2-[2-(4-ethylphenyl)-2-methylpropyl]guanidine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3.ClH/c1-4-10-5-7-11(8-6-10)13(2,3)9-16-12(14)15;/h5-8H,4,9H2,1-3H3,(H4,14,15,16);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYKYBUPGAHGUMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(C)(C)CN=C(N)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22ClN3 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.79 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[2-(pyridin-4-yl)phenyl]piperazin-2-one](/img/structure/B6605406.png)

![3-[2-(4-chlorophenyl)phenyl]piperazin-2-one](/img/structure/B6605419.png)

![1-[4-(1-aminoethyl)piperidin-1-yl]-2-cyclopropyl-2-(4-fluorophenyl)ethan-1-one hydrochloride](/img/structure/B6605436.png)

![tert-butyl N-[2-(hydroxymethyl)spiro[3.4]octan-2-yl]carbamate](/img/structure/B6605450.png)
![10-(4-{2-[(10-aminodecyl)amino]ethyl}piperazin-1-yl)decan-1-amine](/img/structure/B6605460.png)




